N-(sec-butyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-(sec-butyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic amide derivative featuring a furochromenone core substituted with methyl groups at positions 2, 3, and 5, and a 7-oxo moiety. The propanamide side chain is linked to a secondary butyl group (sec-butyl), distinguishing it from related compounds. The furochromenone scaffold is structurally analogous to psoralen derivatives, which are known for photobiological activity and enzyme inhibition properties .
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-butan-2-yl-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C21H25NO4/c1-6-11(2)22-20(23)8-7-15-13(4)17-9-16-12(3)14(5)25-18(16)10-19(17)26-21(15)24/h9-11H,6-8H2,1-5H3,(H,22,23) |
InChI Key |
VVEXRDHGJASLNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C |
Origin of Product |
United States |
Biological Activity
N-(sec-butyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound with potential therapeutic applications. Its structure suggests that it may exhibit significant biological activity, particularly in the context of cancer treatment and other medical applications. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C22H28O5
- Molecular Weight : 376.41 g/mol
The compound is characterized by a furochromene backbone, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance:
- Induction of Apoptosis : Research has shown that derivatives of furochromenes can induce apoptosis in various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The mechanism involves the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Similar compounds have been reported to cause cell cycle arrest in the G2/M phase, leading to reduced proliferation of cancer cells. This effect is often associated with increased expression of p53 and its downstream targets .
- In Vivo Efficacy : In xenograft models, furochromene derivatives have demonstrated the ability to inhibit tumor growth without significant toxicity to normal tissues .
Antimicrobial Activity
While primarily studied for its anticancer properties, the compound's structural analogs have also shown antimicrobial activity. For example:
- Bacterial Inhibition : Compounds similar to this compound have exhibited antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
Data Summary
Case Studies
- Study on Hepatocellular Carcinoma : A derivative similar to this compound was tested in HepG2 cells, showing a significant reduction in cell viability and induction of apoptosis through caspase pathways .
- Xenograft Studies : In vivo studies using mouse models demonstrated that treatment with furochromene derivatives led to a marked decrease in tumor size and weight compared to control groups .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Furochromenone Derivatives
*Molecular weight inferred from .
- NFP (ZINC08764437) : The imidazole-ethyl substituent enables interactions with Cathepsin L’s catalytic triad and hydrophobic residues (Ala135, Gly68), suggesting bulky substituents enhance target engagement .
- ZINC02123811 : The piperidine carboxamide group may improve solubility and binding stability with SARS-CoV-2 Mpro, highlighting the role of cyclic amines in optimizing pharmacokinetics .
- sec-butyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
